molecular formula C23H26BrN3O4S B3292282 4-bromo-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide CAS No. 877649-03-1

4-bromo-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide

Cat. No.: B3292282
CAS No.: 877649-03-1
M. Wt: 520.4 g/mol
InChI Key: FCWCHUZKHUSAPZ-UHFFFAOYSA-N
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Description

The compound 4-bromo-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene core, a furan-ethyl substituent, and a 4-(4-methoxyphenyl)piperazine moiety.

The sulfonamide group is a common pharmacophore in drug design, contributing to hydrogen bonding and solubility. The bromine atom at the para position of the benzene ring may enhance steric bulk and electronic effects, influencing receptor binding. The 4-methoxyphenylpiperazine group is structurally analogous to ligands with high affinity for serotonin and dopamine receptors, as seen in compounds like S 18126 .

Properties

IUPAC Name

4-bromo-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN3O4S/c1-30-20-8-6-19(7-9-20)26-12-14-27(15-13-26)22(23-3-2-16-31-23)17-25-32(28,29)21-10-4-18(24)5-11-21/h2-11,16,22,25H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWCHUZKHUSAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan-2-yl intermediate: This step involves the synthesis of a furan-2-yl compound through a cyclization reaction.

    Synthesis of the piperazine derivative: The 4-(4-methoxyphenyl)piperazine is synthesized through a nucleophilic substitution reaction.

    Coupling of intermediates: The furan-2-yl intermediate is coupled with the piperazine derivative using a suitable coupling reagent.

    Introduction of the sulfonamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the bromine atom can yield a variety of substituted benzene derivatives.

Scientific Research Applications

4-bromo-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Benzene sulfonamide Bromo, furan-ethyl, 4-methoxyphenylpiperazine Inferred receptor antagonism -
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide Benzene sulfonamide Bromo, piperidine, methyl, pyrimidine Crystallographic data
S 18126 Benzoindane Piperazine, dihydrodioxin D4 antagonist (Ki = 2.4 nM)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Benzamide Bromo, nitro, methoxyphenyl Structural comparator
4-(4-Fluorobenzyl)piperazin-1-yl-based compounds Piperazine derivatives Fluorobenzyl, ketone groups NMR-characterized intermediates
Key Observations:
  • Piperazine vs. Piperidine : The target compound’s 4-methoxyphenylpiperazine group contains two nitrogen atoms, enabling stronger hydrogen bonding compared to piperidine-based analogs (e.g., ), which have a single nitrogen .
  • Furan vs. Pyrimidine/Aromatic Rings : The furan ring in the target compound introduces electron-rich heterocyclic character, contrasting with pyrimidine () or benzene () systems. This may alter metabolic pathways or receptor interactions.

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity
  • Dopamine D4 Antagonism : The 4-methoxyphenylpiperazine group in the target compound mirrors S 18126, a potent D4 antagonist (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors . Structural analogs with piperazine moieties often exhibit high receptor affinity due to nitrogen-mediated interactions.
  • Anticonvulsant Potential: Piperazine-containing quinazolines () show anticonvulsant activity, suggesting the target compound’s piperazine group may confer similar properties.
Crystallographic and Solubility Data
  • Crystal Packing : Analogs like those in and crystallize in triclinic systems (space group P1) with intermolecular hydrogen bonds (N–H⋯O), influencing solubility and stability . The target compound’s furan group may disrupt packing, altering dissolution rates.
  • Melting Points : Piperidine-based sulfonamides () melt at 483–485 K, whereas the target compound’s bulkier substituents may lower melting points, affecting formulation.

Biological Activity

4-bromo-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide is a complex organic compound that combines aromatic and heterocyclic structures. Its unique chemical composition suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound can be represented structurally as follows:

C23H26BrN3O4S\text{C}_{23}\text{H}_{26}\text{BrN}_3\text{O}_4\text{S}

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzyme activities. The overall effects depend on the specific interactions of its functional groups within biological systems.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds were reported in the micromolar range, suggesting that this compound may also possess similar anticancer activity .

Cardiovascular Effects

Research involving isolated rat heart models has demonstrated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. For example, 4-(2-aminoethyl)-benzenesulfonamide has been shown to decrease perfusion pressure in a time-dependent manner. This suggests that this compound could potentially affect cardiovascular dynamics through similar mechanisms .

Case Studies and Data Tables

Table 1: Summary of Biological Activities of Sulfonamide Derivatives

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancer (MCF-7)TBD
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressureTBD
2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamideCardiovascular effectsTBD

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models indicate varying permeability across different cell types, which could influence its biological activity and therapeutic effectiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide

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